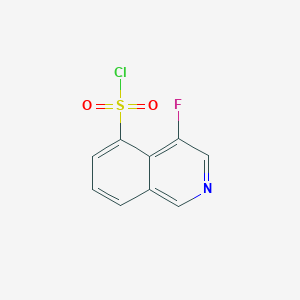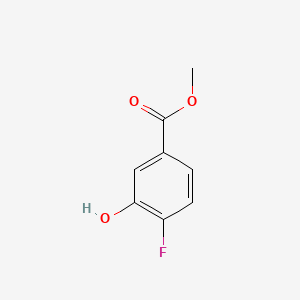
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) is a synthetic organic compound known for its complex structure and significant applications in various scientific fields. This compound features a central phenylene group connected to two azanediyl groups, each bonded to a 2,4-di-tert-butylphenol moiety. Its molecular formula is C₃₄H₄₈N₂O₂, and it is recognized for its stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-di-tert-butylphenol and 1,3-phenylenediamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as toluene or ethanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction, depending on the specific synthetic route chosen.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones or other reduced derivatives.
Substitution: Introduction of halogen, nitro, or other substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the production of high-performance materials due to its stability and resistance to oxidation.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Another antioxidant with similar properties but simpler structure.
Uniqueness
6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) is unique due to its dual phenolic groups connected through a phenylenebis(azanediyl) linkage, providing enhanced stability and antioxidant capacity compared to simpler phenolic compounds.
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyanilino)anilino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O2/c1-31(2,3)21-16-25(33(7,8)9)29(37)27(18-21)35-23-14-13-15-24(20-23)36-28-19-22(32(4,5)6)17-26(30(28)38)34(10,11)12/h13-20,35-38H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCDEPWGKWRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC=C2)NC3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478400 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2951-81-7 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)






![(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B1314814.png)
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)





